
2-(azetidin-3-yl)-1H-benzimidazole
Description
Structural Characterization of 2-(Azetidin-3-yl)-1H-Benzimidazole
Molecular Architecture and Crystallographic Analysis
This compound consists of a benzimidazole core substituted with an azetidine ring at the 2-position. The benzimidazole moiety comprises two fused aromatic rings: a benzene ring and an imidazole ring. The azetidine group, a four-membered heterocyclic amine, is attached via its 3-position nitrogen atom, creating a bicyclic structure.
Key structural features include :
- Planar benzimidazole core : The fused benzene-imidazole system exhibits aromatic stabilization, with conjugation across the π-system.
- Azetidine ring puckering : The four-membered ring adopts a non-planar conformation due to ring strain, influenced by the nitrogen atom’s lone pair.
- Steric interactions : The azetidine substituent introduces steric constraints that influence molecular packing in the solid state.
Crystallographic studies on related benzimidazole-azetidine hybrids (e.g., 3-(azetidin-3-yl)-1H-benzimidazol-2-one) reveal pseudo-cis arrangements between aryl rings and β-lactam groups, with torsion angles exceeding 50°. While direct crystallographic data for this compound are limited, analogous compounds suggest similar spatial arrangements, including:
Feature | Observed Value (Related Compounds) | Source |
---|---|---|
N1–C4 bond length | 1.372–1.377 Å | |
C=C bond length (alkene) | 1.303–1.316 Å | |
Torsion angle (C13-N1-C4-C5) | -59.5° to -77.0° |
These parameters indicate a rigid β-lactam-like scaffold, though the absence of a lactam carbonyl in this compound alters electronic and steric profiles.
Computational Modeling of Electronic Properties
Density functional theory (DFT) studies on benzimidazole derivatives provide insights into electronic behavior. For this compound, computational models predict:
- HOMO-LUMO gaps : Narrower than unsubstituted benzimidazole due to electron-donating azetidine effects.
- Dipole moments : Enhanced by the azetidine’s nitrogen, contributing to intermolecular interactions.
Property | Theoretical Value (Analogues) | Method | Source |
---|---|---|---|
HOMO energy (eV) | -5.2 to -5.5 | B3LYP/6-31G* | |
LUMO energy (eV) | -1.8 to -2.0 | B3LYP/6-31G* | |
Dipole moment (D) | 2.5–3.0 | B3LYP/6-31G* |
Natural bond orbital (NBO) analysis highlights charge distribution at the azetidine nitrogen, which participates in resonance with the benzimidazole π-system. Molecular electrostatic potential (MEP) maps reveal electron-rich regions around the imidazole ring and electron-deficient areas at the azetidine’s β-carbons.
Spectroscopic Profiling
Spectroscopic characterization of this compound aligns with benzimidazole derivatives:
Infrared (IR) Spectroscopy
Key absorption bands include:
Wavenumber (cm⁻¹) | Assignment | Source |
---|---|---|
3400–3500 | N–H stretching (imidazole) | |
1600–1650 | C=N/C=C aromatics | |
1450–1550 | C–N stretching (azetidine) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton Environment | δ (ppm) | Multiplicity | Source |
---|---|---|---|
Aromatic (benzimidazole) | 7.2–8.2 | m | |
NH (imidazole) | 12.6–13.2 | s | |
Azetidine CH₂ | 3.8–4.2 | m |
Mass Spectrometry (MS)
Fragmentation patterns reflect cleavage at the azetidine-benzimidazole junction, with prominent ions at m/z 173 ([M]+) and 129 (benzimidazole core).
Comparative Analysis with Related Benzimidazole-Azetidine Hybrids
Structural and electronic differences between this compound and analogues are summarized below:
Properties
IUPAC Name |
2-(azetidin-3-yl)-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-2-4-9-8(3-1)12-10(13-9)7-5-11-6-7/h1-4,7,11H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPRLXODFILGGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680506 | |
Record name | 2-(Azetidin-3-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234710-00-9 | |
Record name | 2-(Azetidin-3-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with tubulin. Tubulin is a globular protein and is the main component of microtubules in cells. These microtubules are crucial for various cellular processes, including cell division, intracellular transport, and maintaining cell shape.
Mode of Action
This inhibition disrupts the formation of microtubules, which can lead to cell cycle arrest and apoptosis.
Biochemical Pathways
Disruption of these pathways can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells.
Result of Action
Based on the potential interaction with tubulin, it can be inferred that this compound may cause disruption of microtubule formation, leading to cell cycle arrest and apoptosis. This could potentially make it useful in the treatment of diseases characterized by rapid cell division, such as cancer.
Biochemical Analysis
Biochemical Properties
It is known that azetidine derivatives can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, depending on the specific structure of the azetidine derivative and the biomolecule it interacts with.
Cellular Effects
Preliminary studies suggest that it may have significant effects on various types of cells and cellular processes. For instance, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Azetidin-3-yl)-1H-benzimidazole may change over time. This could be due to factors such as the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound in animal models may vary with different dosages. Studies may reveal threshold effects, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound may be involved in various metabolic pathways. It could interact with enzymes or cofactors, and may also have effects on metabolic flux or metabolite levels.
Biological Activity
The compound 2-(azetidin-3-yl)-1H-benzimidazole has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a benzimidazole core, which is known for its diverse biological properties. The molecular formula is with a molecular weight of approximately 175.22 g/mol .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in various biochemical pathways, which can lead to therapeutic effects in diseases such as cancer.
- Receptor Modulation : It may interact with specific receptors, influencing signaling pathways that are crucial for cellular functions.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological activities:
- Anticancer Activity : Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, derivatives of benzimidazole have shown significant cytotoxic effects against human pancreatic and gastric cancer cell lines .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary results indicate that it may possess significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
Data Table: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Inhibition of cell proliferation | |
Antimicrobial | Inhibition against Staphylococcus aureus | |
Enzyme Inhibition | Potential inhibition of PARP |
Case Study 1: Anticancer Activity
In a study focused on the anticancer properties of benzimidazole derivatives, this compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations as low as 5 µM. This suggests potential for development as an anticancer therapeutic agent .
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of this compound. The compound was tested using the broth microdilution method against several bacterial strains. The minimum inhibitory concentration (MIC) values indicated that the compound effectively inhibited bacterial growth, particularly against multidrug-resistant strains.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with the benzimidazole moiety often exhibit anticancer properties. For instance, derivatives of 2-(azetidin-3-yl)-1H-benzimidazole have been evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that certain derivatives showed significant cytotoxic effects on various cancer cell lines, suggesting potential as anticancer agents .
Neuroprotective Effects
The neuroprotective potential of benzimidazole derivatives has been a focus of recent studies. In animal models of neurodegenerative diseases, compounds containing the azetidine and benzimidazole structures were found to significantly reduce neuronal death caused by excitotoxicity. This suggests their utility in developing treatments for conditions like Alzheimer's and Parkinson's disease .
Anti-inflammatory Properties
Several studies have reported that benzimidazole derivatives possess anti-inflammatory effects. For example, compounds derived from this compound demonstrated notable inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammation processes. The compounds exhibited significant reduction in edema in experimental models, indicating their potential as anti-inflammatory agents .
Synthesis of Novel Compounds
The unique structure of this compound allows it to serve as a scaffold for synthesizing novel compounds with enhanced biological activity. Synthetic strategies often involve modifications to the azetidine ring or the benzimidazole moiety to improve efficacy and selectivity for biological targets .
Neuroprotective Case Study
A notable case study investigated the neuroprotective effects of a series of benzimidazole derivatives, including those with azetidine substitutions, in mouse models of excitotoxicity. The results indicated a significant decrease in neuronal death and inflammation markers, supporting the hypothesis that these compounds could be developed into therapeutic agents for neurodegenerative diseases.
Anti-inflammatory Case Study
In another study focusing on anti-inflammatory properties, researchers synthesized several derivatives of this compound and tested their effects on COX enzymes. The findings revealed that specific substitutions enhanced the anti-inflammatory activity compared to standard treatments like diclofenac, suggesting a promising avenue for drug development .
Comparative Data Table
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Azetidine ring + benzimidazole moiety | Anticancer, neuroprotective, anti-inflammatory |
5-Methyl-1H-benzimidazole | Lacks azetidine ring | Known for broad-spectrum antimicrobial activity |
3-(Azetidin-3-yl)-1H-benzimidazol-2-one | Bioisosteric replacement | Potent mGluR 2 PAM activity |
Q & A
What are the effective synthetic routes for 2-(azetidin-3-yl)-1H-benzimidazole?
Level: Basic
Methodological Answer:
The synthesis of this compound typically involves coupling azetidine derivatives with benzimidazole precursors. Key steps include:
- Cyclocondensation : Reacting azetidine-3-carboxylic acid derivatives with o-phenylenediamine under acidic conditions to form the benzimidazole core .
- Cross-Coupling Reactions : Using palladium-catalyzed Buchwald-Hartwig amination to introduce the azetidine moiety to the benzimidazole scaffold .
- Post-Functionalization : Modifying pre-synthesized benzimidazoles via nucleophilic substitution at the azetidine nitrogen .
Optimize reaction conditions (e.g., solvent, temperature, catalyst) to enhance yield and purity. Confirm intermediates using TLC or LC-MS.
How can NMR spectroscopy be optimized for characterizing this compound derivatives?
Level: Basic
Methodological Answer:
For accurate structural elucidation:
- 1H/13C NMR : Assign peaks by comparing chemical shifts of azetidine protons (δ 3.5–4.5 ppm for N-CH2 groups) and benzimidazole aromatic protons (δ 7.0–8.5 ppm). Use DEPT-135 to distinguish CH, CH2, and CH3 groups .
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and confirm connectivity between azetidine and benzimidazole moieties .
- Solvent Selection : Use deuterated DMSO or CDCl3 to avoid solvent interference with aromatic protons.
What strategies are recommended for analyzing the crystal structure of this compound?
Level: Advanced
Methodological Answer:
For crystallographic studies:
- Data Collection : Use high-resolution X-ray diffraction (single-crystal) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Refinement : Employ SHELXL for small-molecule refinement, leveraging constraints for azetidine ring planarity and hydrogen bonding interactions .
- Validation Tools : Check for structural anomalies using CCDC software (e.g., Mercury) and validate hydrogen bonds with PLATON .
How can researchers design experiments to evaluate the radical scavenging activity of benzimidazole derivatives?
Level: Advanced
Methodological Answer:
To assess antioxidant potential:
- DPPH Assay : Monitor absorbance decay at 517 nm upon reaction with 2,2-diphenyl-1-picrylhydrazyl radical. Use ascorbic acid as a positive control .
- ABTS+ Scavenging : Measure reduction of ABTS•+ radical cation at 734 nm. Calculate IC50 values for quantitative comparison .
- Computational Support : Perform DFT calculations to predict radical stabilization energy (RSE) of the azetidine-benzimidazole hybrid .
What computational methods are suitable for studying the binding interactions of this compound with biological targets?
Level: Advanced
Methodological Answer:
For molecular docking and dynamics:
- Docking Software : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., H,K-ATPase). Focus on hydrogen bonding with azetidine nitrogen and π-π stacking of benzimidazole .
- MD Simulations : Run GROMACS simulations (50–100 ns) to assess binding stability in explicit solvent. Analyze RMSD and binding free energy (MM-PBSA) .
- Pharmacophore Mapping : Identify critical functional groups (e.g., azetidine’s strained ring) using MOE or Discovery Studio .
How should one approach resolving contradictory data in the synthesis and bioactivity of benzimidazole-azetidine hybrids?
Level: Advanced
Methodological Answer:
Address discrepancies through:
- Reproducibility Checks : Verify reaction conditions (e.g., inert atmosphere, purity of reagents) and analytical methods (e.g., HPLC purity >98%) .
- Bioassay Validation : Re-evaluate biological activity using standardized protocols (e.g., MTT assay for cytotoxicity) with multiple cell lines .
- Structural Reanalysis : Re-examine NMR/X-ray data for stereochemical or conformational ambiguities. Compare with literature-reported analogs .
Comparison with Similar Compounds
Comparison with Similar Benzimidazole Derivatives
Structural and Electronic Effects
- Aromatic vs.
- Metal Coordination : Hydroxyphenyl and pyridyl derivatives form stable complexes with metals (e.g., Zn²⁺, Cu²⁺), enhancing antimicrobial or imaging applications . Azetidine’s tertiary nitrogen could similarly coordinate metals, though this remains unexplored.
Key Research Findings
- Antiparasitic Activity : Pyridyl methylsulfinyl derivatives inhibit Giardia triosephosphate isomerase (TIM) at IC₅₀ values comparable to albendazole .
- Anticancer Potential: Benzylvanillin-based benzimidazoles show cytotoxicity against cancer cell lines .
- Coordination Chemistry : Zinc complexes with pyridinyl-benzimidazole ligands exhibit antimicrobial activity, underscoring the role of metal interactions .
Preparation Methods
Nucleophilic Aromatic Substitution on Benzimidazole Precursors
A common approach to synthesizing 2-(azetidin-3-yl)-1H-benzimidazole derivatives involves nucleophilic aromatic substitution (SNAr) on appropriately substituted benzimidazole precursors. The general synthetic scheme includes:
- Starting from benzimidazole derivatives bearing a good leaving group (e.g., chlorine) at the 2-position.
- Reacting these with azetidine or azetidinyl-containing nucleophiles under basic conditions.
- Bases such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) are used to facilitate the substitution reaction.
This method is supported by the synthesis of related compounds such as 3-(azetidin-3-yl)-1H-benzimidazol-2-ones, which share similar synthetic routes.
Stepwise Synthesis via Azetidine Building Blocks
An alternative synthetic route involves the preparation of azetidine intermediates, such as 3-amino-azetidine derivatives, which are then coupled with benzimidazole frameworks. The process includes:
- Preparation of azetidine derivatives via mesylate intermediates or other activated forms.
- Subsequent coupling with benzimidazole derivatives under conditions favoring nucleophilic substitution or amide bond formation.
This strategy is detailed in patent literature, highlighting the versatility of azetidine intermediates in building structurally diverse benzimidazole compounds.
Detailed Synthetic Procedure Example
Based on the literature, a representative synthetic procedure for this compound derivatives is as follows:
Step | Reagents & Conditions | Description |
---|---|---|
1 | Benzimidazole derivative with 2-chloro substituent + azetidine | Nucleophilic aromatic substitution using DIPEA or K2CO3 as base in an appropriate solvent (e.g., DMF or DMSO) at elevated temperature. |
2 | Purification | Isolation by extraction and chromatography to afford pure this compound. |
This method yields compounds with high purity and allows for further functionalization at other positions on the benzimidazole ring to optimize biological activity.
Summary Table of Preparation Methods
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.